3-(3-Phenoxypropoxy)propyl 2-methylpropanoate
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Overview
Description
3-(3-Phenoxypropoxy)propyl 2-methylpropanoate is an organic compound with a complex structure that includes a phenoxy group, a propoxy chain, and a 2-methylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl 2-methylpropanoate typically involves a multi-step process. One common method includes the reaction of 3-phenoxypropanol with 3-chloropropyl 2-methylpropanoate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)propyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The propoxy chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted propoxy derivatives.
Scientific Research Applications
3-(3-Phenoxypropoxy)propyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)propyl 2-methylpropanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, propyl ester: Similar ester structure but lacks the phenoxy group.
2-Bromo-2-methylpropanoic acid 3-(trimethoxysilyl)propyl ester: Contains a similar ester linkage but with different substituents.
Uniqueness
3-(3-Phenoxypropoxy)propyl 2-methylpropanoate is unique due to the presence of the phenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Properties
CAS No. |
6290-47-7 |
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Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)propyl 2-methylpropanoate |
InChI |
InChI=1S/C16H24O4/c1-14(2)16(17)20-13-7-11-18-10-6-12-19-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3 |
InChI Key |
DIESBQXHEVHSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCCOCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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